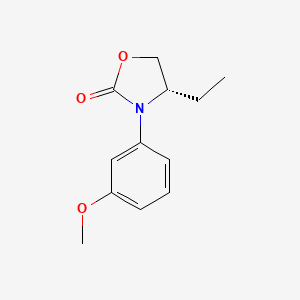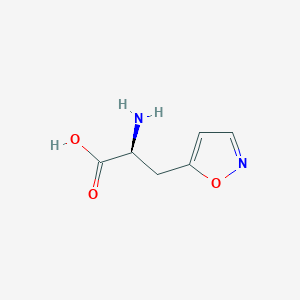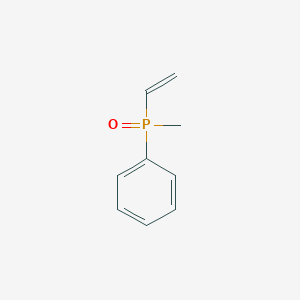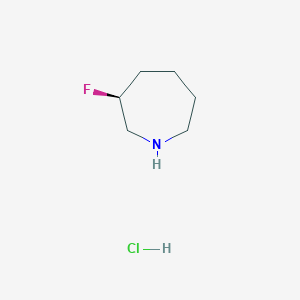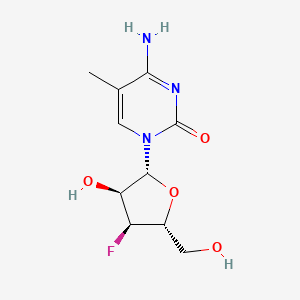![molecular formula C17H14N2O4 B12864194 Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B12864194.png)
Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate is an organic compound belonging to the class of pyrazolo[1,5-a]pyridine derivatives.
Méthodes De Préparation
The synthesis of Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of β-enaminone derivatives with hydrazine derivatives under microwave irradiation, resulting in high yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor, which could have implications in drug development.
Mécanisme D'action
The mechanism by which Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate exerts its effects involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate can be compared with other pyrazolo[1,5-a]pyridine derivatives, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds also exhibit significant biological activity and are used in medicinal chemistry.
Pyrazolo[5,1-c]triazines: Known for their antitrypanosomal activity, these compounds have a different ring structure but share some similar properties.
Thieno[2,3-b]pyridines: These compounds are used in the synthesis of various pharmaceuticals and have similar synthetic routes.
The uniqueness of this compound lies in its specific structural features and the resulting photophysical properties, which make it particularly valuable in material science applications .
Propriétés
Formule moléculaire |
C17H14N2O4 |
|---|---|
Poids moléculaire |
310.30 g/mol |
Nom IUPAC |
dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C17H14N2O4/c1-22-16(20)14-13-10-12(11-6-4-3-5-7-11)8-9-19(13)18-15(14)17(21)23-2/h3-10H,1-2H3 |
Clé InChI |
FESMQNIZOUYGTE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C=C(C=CN2N=C1C(=O)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


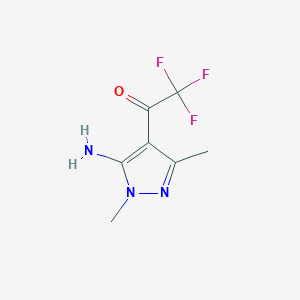
![4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864123.png)
![2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12864124.png)
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B12864125.png)
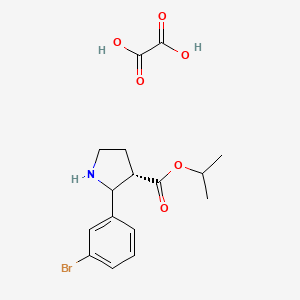
![3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-](/img/structure/B12864135.png)
